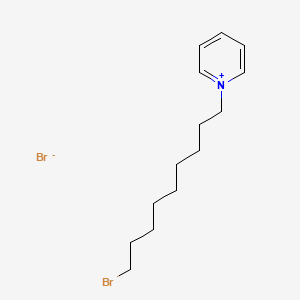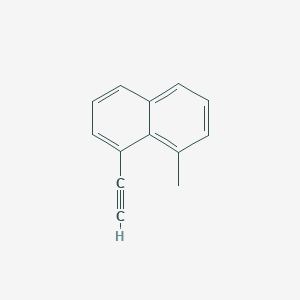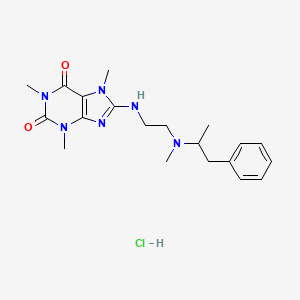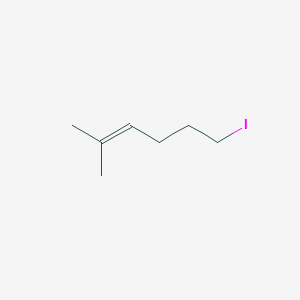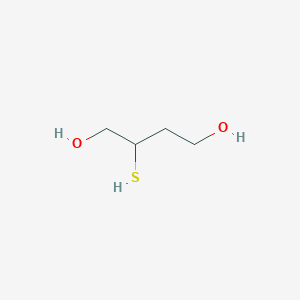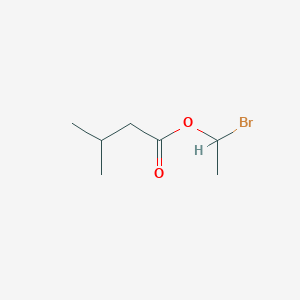
1-Bromoethyl 3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoethyl 3-methylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromoethyl 3-methylbutanoate can be synthesized through the esterification of 3-methylbutanoic acid with 1-bromoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-Bromoethyl 3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3-methylbutanoic acid and 1-bromoethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for the reduction of esters to alcohols.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include different esters or alcohols.
Hydrolysis: The major products are 3-methylbutanoic acid and 1-bromoethanol.
Reduction: The primary product is the corresponding alcohol, 3-methylbutanol.
Scientific Research Applications
1-Bromoethyl 3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters, to understand their mechanisms and substrate specificities.
Medicine: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1-Bromoethyl 3-methylbutanoate involves its interaction with nucleophiles and enzymes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In biological systems, esterases catalyze the hydrolysis of the ester bond, resulting in the release of 3-methylbutanoic acid and 1-bromoethanol. These reactions are facilitated by the molecular structure of the compound, which allows for efficient interaction with the active sites of enzymes and nucleophiles.
Comparison with Similar Compounds
1-Bromoethyl 3-methylbutanoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-3-methylbutanoate: This compound has a similar structure but differs in the position of the bromine atom and the ester group.
Isopropyl 2-bromobutanoate: Another ester with a bromoalkyl group, but with different alkyl substituents.
1-Bromopropyl isobutyrate: Similar in having a bromoalkyl group, but with different ester and alkyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
64544-04-3 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
1-bromoethyl 3-methylbutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)4-7(9)10-6(3)8/h5-6H,4H2,1-3H3 |
InChI Key |
WSVPNWQRWUOJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


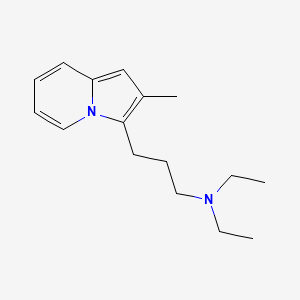

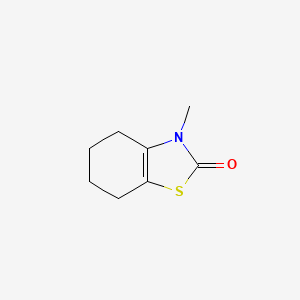
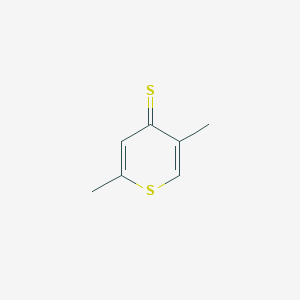
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
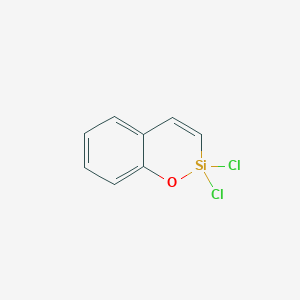
![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
